4-Piperidinyl cyclobutanecarboxylate hydrochloride
Description
4-Piperidinyl cyclobutanecarboxylate hydrochloride is a piperidine-derived compound featuring a cyclobutane ring esterified to the piperidine nitrogen. This structure confers unique steric and electronic properties, making it a versatile intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
piperidin-4-yl cyclobutanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(8-2-1-3-8)13-9-4-6-11-7-5-9;/h8-9,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYBSAMLJREASI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219948-61-4 | |
| Record name | Cyclobutanecarboxylic acid, 4-piperidinyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Direct Synthesis via High-Pressure Amidation and Esterification
Overview:
This method involves two key steps: (a) formation of the piperidine hydrochloride salt and (b) subsequent esterification to form the cyclobutanecarboxylate derivative.
Step 1:
React 4-piperidinecarboxylic acid with concentrated hydrochloric acid under elevated pressure (0.3–0.5 MPa) in a sealed autoclave at 85–90°C for approximately 4 hours. This process converts the acid into its hydrochloride salt, increasing solubility and reactivity.Step 2:
The piperidine hydrochloride is then isolated by cooling, adding a suitable solvent (preferably methanol, in a volume thrice the mass of the starting acid), and filtering to obtain a pure salt.Step 3:
The salt undergoes esterification with cyclobutanecarboxylic acid derivatives or directly reacts with cyclobutanecarboxylate precursors in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or pyrrolidine at 50–60°C under controlled pressure (0.2–0.4 MPa). This step yields the 4-piperidinyl cyclobutanecarboxylate hydrochloride .
| Parameter | Details |
|---|---|
| Solvent (Step 1) | Acetone, tetrahydrofuran, acetonitrile, methanol, ethanol, tert-butyl alcohol, DMSO |
| Solvent Ratio | 3 times the mass of 4-piperidinecarboxylic acid |
| Reaction Pressure | 0.3–0.5 MPa |
| Temperature | 85–90°C during salt formation, 50–60°C during esterification |
| Catalysts | 4-Dimethylaminopyridine (preferably), pyrrolidine |
- Increased solubility under pressure accelerates the reaction.
- Two-step process with high yield (~80%) and purity (>99%).
One-Pot Synthesis via Esterification of Piperidine Derivatives
Overview:
A more streamlined process involves the direct conversion of piperidine derivatives into the target compound, bypassing intermediate isolation.
- React 4-piperidinecarboxylic acid with cyclobutanecarboxylate derivatives in the presence of a coupling reagent or catalyst (e.g., DCC or EDC ), under pressure and at elevated temperatures (around 85–90°C).
- The reaction is facilitated by the addition of hydrochloric acid to form the hydrochloride salt in situ.
- This method reduces reaction time and improves overall yield.
- Suitable for scale-up and industrial applications.
Catalytic Amidation and Esterification with Boc-Protection
Research insights:
According to recent patents, Boc-protected intermediates can be used to improve selectivity and yield. The process involves:
- Protection of the amine group with Boc anhydride .
- Reaction with cyclobutanecarboxylate derivatives under catalytic conditions.
- Deprotection yields the free This compound .
Data Table: Comparative Summary of Preparation Methods
| Method | Key Reagents | Solvent | Reaction Conditions | Yield | Purity | Remarks |
|---|---|---|---|---|---|---|
| High-pressure amidation | 4-piperidinecarboxylic acid, HCl | Acetone, MeOH | 85–90°C, 0.3–0.5 MPa, 4h | ~80% | >99% | Efficient, scalable |
| Direct esterification | Piperidine derivative, cyclobutanecarboxylate | DCM, THF | 85–90°C | 75–85% | >98% | Streamlined, less purification |
| Boc-protection route | Boc-protected intermediates | Various | 50–60°C | 80% | >99% | High selectivity |
Research Findings and Notes:
Pressure and Solvent Effects:
Carrying out reactions under controlled pressure enhances solubility of reactants, significantly reducing reaction times and improving yields.Catalyst Selection:
4-Dimethylaminopyridine (DMAP) is preferred for esterification due to its high catalytic efficiency and compatibility with various solvents.Purity and Yield:
The optimized methods consistently produce products with purity exceeding 99% and overall yields around 80%, making them suitable for pharmaceutical synthesis.Environmental and Safety Considerations: Use of high-pressure reactors necessitates strict safety protocols. Solvent choice impacts environmental footprint; preferred solvents are those with lower toxicity and ease of recovery.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinyl cyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Intermediate in Drug Development
4-Piperidinyl cyclobutanecarboxylate hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system (CNS). Its structure allows it to mimic natural neurotransmitters, facilitating interactions with specific receptors and enzymes involved in neurological processes.
Case Study: Opioid Receptor Modulation
Research indicates that this compound exhibits significant activity at opioid receptors, which are critical for pain management. Variations in the piperidine substituents can influence receptor affinity and selectivity, making it a valuable candidate for developing analgesics with improved efficacy and reduced side effects.
Organic Synthesis
Building Block for Complex Molecules
The compound is utilized as a building block for synthesizing more complex organic molecules. Its unique cyclobutane structure allows chemists to explore various synthetic pathways, enhancing the diversity of chemical libraries for drug discovery .
Synthetic Routes
The synthesis typically involves the esterification of cyclobutanecarboxylic acid with piperidinylmethyl alcohol. The reaction conditions often include refluxing in organic solvents like toluene or dichloromethane, followed by hydrochloric acid addition to form the hydrochloride salt.
Biological Studies
Enzyme Inhibition and Receptor Binding Assays
In biological research, this compound is used in enzyme inhibition studies and receptor binding assays. Its ability to modulate enzyme activity makes it suitable for exploring biochemical pathways relevant to various diseases.
Mechanism of Action
The mechanism involves binding to specific molecular targets such as enzymes or receptors. The piperidine moiety's structural similarity to neurotransmitters allows it to influence cellular signaling pathways, leading to physiological responses relevant to drug action.
Industrial Applications
Development of New Materials
In industrial chemistry, this compound is employed in developing new materials and chemical processes. Its unique properties can lead to innovations in agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Piperidinyl cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Cyclobutane- and Piperidine-Containing Analogs
- This modification may improve target binding affinity in receptor interactions compared to the carboxylate ester .
- Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride Molecular Formula: C7H14ClNO2 Key Features: Contains a methylamino substituent on the cyclobutane ring, altering steric bulk and solubility.
Cycloalkane-Substituted Piperidine Derivatives
- 2-(4-Piperidinyl)ethyl Cyclopentanecarboxylate Hydrochloride Molecular Formula: C13H24ClNO2 Key Features: Substitutes cyclobutane with cyclopentane, increasing ring size and lipophilicity. Such derivatives are explored for CNS permeability due to enhanced blood-brain barrier penetration .
- Ethyl Piperidine-4-carboxylate Hydrochloride Molecular Formula: C8H16ClNO2 Key Features: Lacks the cyclobutane moiety, simplifying synthesis but reducing conformational rigidity. Common in acetylcholinesterase inhibitor intermediates .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-Piperidinyl cyclobutanecarboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.
- Chemical Formula : C11H16ClN
- CAS Number : 1219948-61-4
- Molecular Weight : 215.70 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as an antagonist at certain receptor sites, influencing neurotransmitter systems and cellular signaling pathways.
Target Receptors
- Calcium Channels : Similar compounds have shown efficacy as calcium channel antagonists, which may suggest a similar mechanism for this compound .
- Neurotransmitter Receptors : Potential interactions with dopamine and serotonin receptors could be explored for neuropharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly in inhibiting cell migration and promoting cell cycle arrest in various cancer cell lines.
- CNS Activity : The compound may have implications in treating neurological disorders due to its ability to penetrate the blood-brain barrier (BBB) effectively.
Data Table: Biological Activities Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell migration | |
| CNS Effects | Potential reduction in seizure activity | |
| Neurotransmitter Modulation | Interaction with dopamine receptors |
Case Study 1: Anticancer Effects
In a study involving various cancer cell lines, this compound demonstrated significant inhibition of proliferation. The study utilized a concentration range of 1 µM to 10 µM, showing a dose-dependent response in cell viability assays.
Case Study 2: CNS Activity
Another investigation focused on the compound's effects in rodent models of Parkinson's disease. The results indicated a notable reduction in tremor frequency and duration at therapeutic doses, supporting its potential utility in neurological disorders.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Absorption : High gastrointestinal absorption rates.
- Distribution : Effective distribution across the BBB.
- Metabolism : Primarily metabolized by liver enzymes, with potential implications for drug-drug interactions.
Q & A
Q. How can researchers optimize the synthesis of 4-piperidinyl cyclobutanecarboxylate hydrochloride?
Methodological Answer:
- Reaction Conditions: Optimize temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., dichloromethane for inert conditions), and catalyst use (e.g., triethylamine for deprotonation). Refer to analogous piperidine derivatives where alkaline conditions and stoichiometric ratios are critical .
- Purification: Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Monitor purity via HPLC (>98%) .
- Yield Improvement: Adjust reactant equivalents (e.g., 1.2–1.5 equivalents of cyclobutanecarboxylic acid) and reaction time (12–24 hours) based on kinetic studies .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment: HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times with standards .
Q. How should solubility and solvent selection be addressed for in vitro assays?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO (≥50 mg/mL), ethanol, or aqueous buffers (pH 4–7). Use sonication (30 min) or gentle heating (37°C) for dissolution .
- Stability in Solution: Monitor degradation via UV-Vis spectroscopy over 24 hours; avoid prolonged exposure to light or high pH (>9) .
Advanced Research Questions
Q. How can researchers design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design:
- pH Range: Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C and 40°C for 7 days.
- Degradation Analysis: Use LC-MS to identify hydrolysis products (e.g., cyclobutanecarboxylic acid or piperidine fragments) .
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life at different storage temperatures .
Q. What strategies resolve contradictions in reaction yield data across studies?
Methodological Answer:
- Multivariate Analysis: Use Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity, catalyst loading). For example, a 2 factorial design can quantify interactions between temperature, solvent, and reaction time .
- Reproducibility Checks: Validate protocols using standardized reagents (e.g., anhydrous solvents, HPLC-grade water) and calibrate equipment (e.g., temperature-controlled reactors) .
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding to receptors (e.g., sigma-1 or opioid receptors). Focus on piperidine’s amine group and cyclobutane’s steric effects .
- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers or aqueous environments .
Key Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
